N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide
Description
N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-11-8-14-17(9-11)10-13(18)16-6-4-12(5-7-16)15(2)21(3,19)20/h8-9,12H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSTEHOVVFMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)N2CCC(CC2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Intermediate: The initial step involves the synthesis of 4-methylpyrazole. This can be achieved through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Acetylation: The pyrazole intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 2-(4-methylpyrazol-1-yl)acetyl chloride.
Piperidine Derivative Formation: The next step involves the reaction of the acetylated pyrazole with piperidine to form 1-[2-(4-methylpyrazol-1-yl)acetyl]piperidine.
Methanesulfonamide Addition: Finally, the piperidine derivative is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonamide group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole and piperidine rings may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[1-[2-(4-chloropyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide
- N-methyl-N-[1-[2-(4-ethylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-methyl-N-[1-[2-(4-methylpyrazol-1-yl)acetyl]piperidin-4-yl]methanesulfonamide is unique due to the presence of the 4-methylpyrazole moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can lead to different binding affinities and selectivities in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
